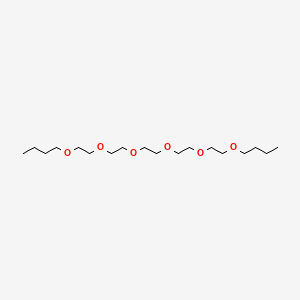

5,8,11,14,17,20-Hexaoxatetracosane

説明

5,8,11,14,17,20-Hexaoxatetracosane (CAS No. 51105-00-1) is a polyether compound characterized by a linear 24-carbon chain with six oxygen atoms positioned at the 5th, 8th, 11th, 14th, 17th, and 20th carbon atoms. This structure confers unique solubility and polarity properties, making it relevant in industrial applications such as polymer synthesis and surfactant formulations.

特性

CAS番号 |

51105-00-1 |

|---|---|

分子式 |

C18H38O6 |

分子量 |

350.5 g/mol |

IUPAC名 |

1-[2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]butane |

InChI |

InChI=1S/C18H38O6/c1-3-5-7-19-9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-8-6-4-2/h3-18H2,1-2H3 |

InChIキー |

XKSDUDXHYJJQDM-UHFFFAOYSA-N |

正規SMILES |

CCCCOCCOCCOCCOCCOCCOCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,11,14,17,20-Hexaoxatetracosane typically involves the reaction of ethylene oxide with a suitable initiator under controlled conditions. The process can be carried out in the presence of a catalyst to facilitate the polymerization of ethylene oxide, leading to the formation of the desired polyether compound.

Industrial Production Methods

In an industrial setting, the production of 5,8,11,14,17,20-Hexaoxatetracosane can be achieved through large-scale polymerization processes. These processes often utilize continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

5,8,11,14,17,20-Hexaoxatetracosane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding polyether alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the compound into simpler polyether derivatives.

Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require the presence of a suitable nucleophile and a catalyst to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield polyether alcohols or carboxylic acids, while reduction can produce simpler polyether derivatives.

科学的研究の応用

5,8,11,14,17,20-Hexaoxatetracosane has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex polyether compounds.

Biology: The compound’s unique structure makes it a valuable tool for studying biological membranes and their interactions.

Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to form stable complexes with various therapeutic agents.

Industry: It is utilized in the production of specialty polymers and as a surfactant in various industrial processes.

作用機序

The mechanism by which 5,8,11,14,17,20-Hexaoxatetracosane exerts its effects is primarily related to its polyether structure. The multiple ether groups allow it to interact with various molecular targets, such as proteins and lipids, through hydrogen bonding and van der Waals forces. These interactions can influence the compound’s solubility, stability, and reactivity, making it a versatile tool in scientific research.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Oxygen Content: Increasing ether oxygen atoms (e.g., pentaoxa vs. hexaoxa) enhances polarity and water solubility.

- Cyclic vs. Linear: Cyclic ethers (e.g., tetracyclo compound) exhibit higher thermal stability due to restricted molecular motion .

Regulatory and Environmental Profiles

- 5,8,11,14,17,20-Hexaoxatetracosane and 5,8,11,14,17-Pentaoxaheneicosane are both regulated under TSCA Section 12(b), suggesting shared concerns about toxicity or persistence .

Physicochemical Properties

- Boiling Points: Linear polyethers like hexaoxatetracosane typically have lower boiling points than alkanes of similar molecular weight due to weaker intermolecular forces.

- Solubility: Ethers with terminal hydroxyl groups (e.g., 3,6,9,12,15,18-hexaoxatetracosan-1-ol) exhibit higher water solubility compared to non-polar analogs .

生物活性

5,8,11,14,17,20-Hexaoxatetracosane is a synthetic compound characterized by its unique structure comprising six ether linkages within a tetracosane framework. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The chemical formula for 5,8,11,14,17,20-Hexaoxatetracosane is . The presence of multiple ether groups contributes to its solubility and interaction with biological membranes.

Biological Activity

Research indicates that 5,8,11,14,17,20-Hexaoxatetracosane exhibits several biological activities:

- Antioxidant Properties : The compound shows significant antioxidant activity, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases.

- Antimicrobial Effects : Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy varies depending on the concentration and type of microorganism.

- Anti-inflammatory Activity : Preliminary research suggests that 5,8,11,14,17,20-Hexaoxatetracosane may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The mechanisms through which 5,8,11,14,17,20-Hexaoxatetracosane exerts its biological effects include:

- Cell Membrane Interaction : The ether linkages may facilitate interactions with lipid membranes, enhancing the bioavailability of the compound in cellular environments.

- Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress pathways and inflammatory responses.

- Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression related to antioxidant defense mechanisms.

Data Table: Biological Activities of 5,8,11,14,17,20-Hexaoxatetracosane

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Inhibits cytokine production |

Case Studies

- Antioxidant Study : In vitro assays demonstrated that 5,8,11,14,17,20-Hexaoxatetracosane significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This suggests potential applications in protective therapies against oxidative damage.

- Antimicrobial Research : A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of 5,8,11,14,17,20-Hexaoxatetracosane resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。